molecular formula C11H12BrN B13702981 5-Bromo-3-ethyl-6-methyl-1H-indole

5-Bromo-3-ethyl-6-methyl-1H-indole

Katalognummer: B13702981
Molekulargewicht: 238.12 g/mol
InChI-Schlüssel: XNLLALDITLGTLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-ethyl-6-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indoles play a crucial role in cell biology and have been identified in many important synthetic drug molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-ethyl-6-methyl-1H-indole typically involves the bromination of an indole precursor. One common method includes the reaction of 5-bromo-1H-indole with ethyl and methyl substituents under controlled conditions. For instance, the reaction might involve the use of pyridine and triethylamine as bases, with the addition of bromine in a suitable solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-ethyl-6-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce complex biaryl compounds .

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-ethyl-6-methyl-1H-indole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Bromo-3-ethyl-6-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-3-ethyl-6-methyl-1H-indole is unique due to its specific combination of bromine, ethyl, and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C11H12BrN

Molekulargewicht

238.12 g/mol

IUPAC-Name

5-bromo-3-ethyl-6-methyl-1H-indole

InChI

InChI=1S/C11H12BrN/c1-3-8-6-13-11-4-7(2)10(12)5-9(8)11/h4-6,13H,3H2,1-2H3

InChI-Schlüssel

XNLLALDITLGTLZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CNC2=C1C=C(C(=C2)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.